Product packaging for Cyano(phenyl)methyl 2-methylpropanoate(Cat. No.:CAS No. 61066-83-9)

Cyano(phenyl)methyl 2-methylpropanoate

Cat. No.: B8636040
CAS No.: 61066-83-9
M. Wt: 203.24 g/mol
InChI Key: UMHWUQKZEWPQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyano(phenyl)methyl 2-methylpropanoate is a chemical compound intended for research and development purposes exclusively. This compound is structurally related to several phenylpropanoate esters known for their significant value as chemical intermediates, particularly in the pharmaceutical sector . Compounds of this class often serve as key precursors in the synthesis of active pharmaceutical ingredients (APIs). For instance, closely related structures, such as 2-methyl-2-phenylpropanoate derivatives, are recognized for their role in the development of antihistamine agents, where the specific steric hindrance from the branched alkyl chain can contribute to high selectivity for biological targets like H1 receptors . The integration of both cyano and ester functional groups within a single molecule makes it a versatile building block for organic synthesis. Researchers can leverage these groups for further chemical transformations, including hydrolysis, reduction, and nucleophilic substitution reactions, to create a diverse array of novel molecules for drug discovery and material science . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B8636040 Cyano(phenyl)methyl 2-methylpropanoate CAS No. 61066-83-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61066-83-9

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

[cyano(phenyl)methyl] 2-methylpropanoate

InChI

InChI=1S/C12H13NO2/c1-9(2)12(14)15-11(8-13)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3

InChI Key

UMHWUQKZEWPQHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC(C#N)C1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Cyano Phenyl Methyl 2 Methylpropanoate and Analogous Systems

Esterification Strategies Involving Cyano(phenyl)methanol Precursors

One of the most direct methods for the synthesis of Cyano(phenyl)methyl 2-methylpropanoate (B1197409) involves the esterification of its corresponding alcohol precursor, cyano(phenyl)methanol, also known as mandelonitrile (B1675950). This method builds the final molecule by forming the ester linkage as the key bond-forming step. The reaction is a nucleophilic acyl substitution where the hydroxyl group of the cyanohydrin attacks the electrophilic carbonyl carbon of an activated carboxylic acid derivative.

Commonly, isobutyric acid is activated for this reaction by converting it into a more reactive form, such as an acid chloride (isobutyryl chloride) or an acid anhydride (B1165640) (isobutyric anhydride). The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and to catalyze the reaction.

Table 1: Typical Reaction Parameters for Esterification of Cyanohydrins

ReagentBaseSolventTemperature
Isobutyryl ChloridePyridineDichloromethane (DCM)0 °C to Room Temp.
Isobutyric AnhydrideTriethylamine, DMAPTetrahydrofuran (THF)Room Temp. to Reflux
Isobutyric AcidDCC, DMAPDichloromethane (DCM)0 °C to Room Temp.

DMAP: 4-Dimethylaminopyridine; DCC: N,N'-Dicyclohexylcarbodiimide

Alpha-Alkylation Approaches for Establishing the Tertiary Center

An alternative synthetic strategy focuses on forming the carbon-carbon skeleton first, specifically by establishing the tertiary carbon center that bears the phenyl and cyano substituents. This can be achieved through the alkylation of a nucleophilic carbanion derived from a simpler precursor.

This approach utilizes the acidity of the α-hydrogen in compounds like phenylacetonitrile (B145931). The proton on the carbon adjacent to both the phenyl ring and the nitrile group is acidic due to the electron-withdrawing and resonance-stabilizing effects of these two moieties. Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or sodium hydride, results in the formation of a resonance-stabilized carbanion. researchgate.netwikipedia.orggoogle.com

This carbanion is a potent nucleophile and can react with a suitable electrophile to form a new carbon-carbon or carbon-heteroatom bond. While not a direct route to Cyano(phenyl)methyl 2-methylpropanoate, this principle is fundamental for creating analogous structures. For example, the carbanion derived from phenylacetonitrile can be reacted with various alkyl halides. researchgate.net The use of strong bases is crucial to ensure complete deprotonation without competing side reactions. chemistrysteps.com

Table 2: Strong Bases for Generation of α-Cyano Carbanions

BaseAbbreviationTypical SolventCharacteristic
Lithium DiisopropylamideLDATetrahydrofuran (THF)Strong, non-nucleophilic, sterically hindered
Sodium HydrideNaHTetrahydrofuran (THF), DMFStrong, non-nucleophilic, heterogeneous
Potassium tert-butoxideKOtBuToluene, THFStrong, sterically hindered base
Sodium AmideNaNH₂Liquid AmmoniaVery strong base

DMF: Dimethylformamide

The logic underpinning the α-alkylation of phenylacetonitrile is conceptually parallel to the classical malonic ester and acetoacetic ester syntheses. masterorganicchemistry.com Both of these foundational reactions rely on the enhanced acidity of α-hydrogens located between two electron-withdrawing carbonyl groups. wikipedia.orgchemistnotes.com

Malonic Ester Synthesis : In this method, diethyl malonate is deprotonated with a base like sodium ethoxide to form a stabilized enolate. website-files.com This enolate is then alkylated with an alkyl halide. Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a substituted acetic acid. wikipedia.orgchemistrysteps.com

Acetoacetic Ester Synthesis : This synthesis follows a similar pathway starting with ethyl acetoacetate (B1235776) to produce α-substituted ketones. wikipedia.orgchemistnotes.comopenochem.org The α-proton is readily removed by a base, and the resulting enolate can be alkylated. pearson.com Hydrolysis and decarboxylation of the β-keto acid intermediate furnish the final ketone product. chemistrysteps.comopenochem.org

The key conceptual link is the generation of a stabilized carbanion. In phenylacetonitrile, the phenyl and cyano groups function analogously to the two carbonyl groups in the malonic and acetoacetic esters. They activate the α-hydrogen and stabilize the resulting carbanion through resonance, enabling it to serve as an effective nucleophile for building more complex molecular frameworks.

Palladium-Catalyzed Decarboxylative Coupling Reactions

Modern synthetic chemistry offers powerful alternatives to traditional methods, with palladium-catalyzed reactions being at the forefront. Decarboxylative coupling reactions have emerged as a robust strategy for forming carbon-carbon bonds, where a carboxylic acid is used as a stable, readily available precursor to a carbanionic intermediate, releasing carbon dioxide as the only byproduct. chemrevlett.comrsc.org

A notable application of this methodology is the palladium-catalyzed decarboxylative benzylation of α-cyano aliphatic carboxylate salts. researchgate.netresearchgate.net This reaction allows for the formation of β-aryl nitriles by coupling a carboxylate salt with a benzyl (B1604629) electrophile. researchgate.net This transformation is particularly useful for synthesizing molecules with quaternary, tertiary, and secondary carbon centers that are otherwise difficult to access using strong base-mediated nucleophilic substitutions, which can be complicated by multiple alkylations. researchgate.net This method provides a conceptually novel route to the core structure of α-cyano-α-aryl esters and their analogs. For instance, an appropriately substituted α-cyano carboxylate could be coupled with a benzyl halide to form the critical C-C bond. rsc.org

The success of palladium-catalyzed decarboxylative couplings hinges on the specific combination of the catalyst, ligand, base, and solvent. The catalytic system is designed to facilitate the key steps of the reaction mechanism, which typically involve oxidative addition, decarboxylation, and reductive elimination. nih.gov

The catalyst is often a palladium(II) or palladium(0) source. The choice of ligand, typically a bulky electron-rich phosphine, is critical for stabilizing the palladium intermediates and promoting the desired bond-forming steps. chu-lab.orgorganic-chemistry.org

Table 3: Representative Catalytic Systems for Palladium-Catalyzed Decarboxylative Coupling

Palladium SourceLigandBaseSolventTemperature (°C)
Pd(OAc)₂XphosCs₂CO₃THF80
[Pd₂(allyl)Cl]₂S-PhosK₂CO₃Dioxane100-120
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Toluene110

dba: dibenzylideneacetone

These reactions exhibit good functional group tolerance and often proceed under relatively mild conditions, expanding the utility of decarboxylative coupling in modern organic synthesis. researchgate.netresearchgate.net

Nucleophilic Substitution Pathways in the Formation of Alpha-Cyano-Alpha-Phenyl Esters

The formation of the core structure of alpha-cyano-alpha-phenyl esters predominantly relies on nucleophilic substitution reactions. These reactions can be broadly categorized into two main approaches: the alkylation of a pre-formed phenylacetonitrile derivative or the esterification of a cyanohydrin.

A primary and well-established method involves the deprotonation of a phenylacetonitrile derivative to form a carbanion, which then acts as a nucleophile. This carbanion subsequently attacks an electrophilic acylating agent. The acidity of the α-proton of phenylacetonitrile is enhanced by the electron-withdrawing nature of both the phenyl and cyano groups, facilitating carbanion formation with a suitable base.

A common strategy is the C-alkylation of arylacetonitriles. orgsyn.org Phase-transfer catalysis (PTC) has proven to be a particularly effective technique for this transformation. orgsyn.orgcrdeepjournal.org In this method, a quaternary ammonium (B1175870) salt is employed to transport the deprotonated arylacetonitrile anion from the aqueous phase, where a concentrated base like sodium hydroxide (B78521) is present, to the organic phase containing the alkylating agent. orgsyn.org This approach simplifies the procedure and often leads to high yields of the desired monoalkylated products. orgsyn.org

For the synthesis of compounds structurally related to this compound, such as 2-phenylbutyronitrile, a phase-transfer catalyzed reaction of phenylacetonitrile with an alkyl halide in the presence of 50% aqueous sodium hydroxide and a catalytic amount of benzyltriethylammonium chloride has been demonstrated to be effective. orgsyn.org

Another key nucleophilic substitution pathway is the esterification of mandelonitrile or its derivatives. Mandelonitrile, which is the cyanohydrin of benzaldehyde (B42025), can be prepared by the reaction of benzaldehyde with a cyanide source. google.com The hydroxyl group of mandelonitrile can then undergo esterification with an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base to yield the corresponding α-cyano-α-phenyl ester. For instance, the preparation of cyanomethyl esters can be achieved by reacting a carboxylic acid halide with an α-hydroxynitrile in the presence of a tertiary amine as a hydrogen halide acceptor. google.com

The following table summarizes representative conditions for the alkylation of phenylacetonitrile, a key precursor for the synthesis of analogous systems.

Starting MaterialAlkylating AgentBase/CatalystSolventTemperature (°C)Yield (%)
PhenylacetonitrileEthyl bromide50% NaOH / Benzyltriethylammonium chloride-28-3578-84
PhenylacetonitrileSubstituted benzyl alcoholsKOtBuToluene120Varies
ArylacetonitrilesBenzyl alcoholsCopper catalyst--Varies

Exploration of Novel Synthetic Routes for Enhanced Efficiency and Selectivity

Research into the synthesis of α-cyano-α-phenyl esters and their analogs is continually driven by the need for more efficient, selective, and environmentally benign methodologies. Novel synthetic routes often focus on the use of alternative catalysts, starting materials, and reaction conditions to improve yields, reduce reaction times, and minimize the formation of byproducts.

One area of exploration is the use of transition metal catalysis. For example, copper-catalyzed α-alkylation of arylacetonitriles with benzyl alcohols has been reported. acs.org This method offers an alternative to the use of alkyl halides and expands the scope of accessible α-substituted arylacetonitriles. acs.org Palladium-catalyzed decarboxylative couplings of α-cyano aliphatic carboxylate salts with aryl halides have also been developed, providing a route to α-aryl nitriles. researchgate.net

Furthermore, innovative one-pot procedures are being investigated to streamline the synthesis. A patent describes a preparation method for a related compound, 2-phenyl-2-cyano methyl propionate, which involves the reaction of benzyl cyanide with dimethyl carbonate followed by methylation in a single reaction vessel, leading to a high yield of the final product.

The development of enantioselective synthetic methods is another significant area of research. The use of chiral phase-transfer catalysts has been shown to be effective in the asymmetric alkylation of cyanoacetates, leading to the formation of α,α-disubstituted α-cyanoacetates with a chiral quaternary carbon center in high enantiomeric excess. organic-chemistry.org This approach is highly valuable for the synthesis of optically active compounds for various applications.

Recent advancements also include the reductive cyanation of tertiary alkyl bromides using an electrophilic cyanating reagent and a zinc reductant, which provides access to α-cyano esters containing a nitrile-bearing all-carbon quaternary center under mild conditions. acs.org

The following table presents a summary of various synthetic approaches towards α-cyano ester derivatives, highlighting the diversity of modern synthetic methodologies.

MethodologyKey Reagents/CatalystsSubstrate ScopeKey Advantages
Phase-Transfer Catalyzed AlkylationQuaternary ammonium salts, NaOHArylacetonitriles, alkyl halidesHigh yields, simple procedure
Transition Metal-Catalyzed AlkylationCopper or Palladium catalystsArylacetonitriles, alcohols, aryl halidesBroader substrate scope, alternative to alkyl halides
Enantioselective AlkylationChiral phase-transfer catalystsCyanoacetatesHigh enantioselectivity
Reductive CyanationElectrophilic cyanating reagent, ZincTertiary alkyl bromidesMild reaction conditions, access to quaternary centers
One-Pot SynthesisVaries depending on the specific routeVariesImproved efficiency, reduced workup

Elucidation of Reaction Mechanisms and Reactivity Profiles

Influence of the Cyano Group on Carbonyl Reactivity and Alpha-Carbon Electrophilicity

The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. nih.gov This electronic influence is transmitted through the molecular framework via inductive effects, significantly modulating the reactivity of the adjacent functional groups.

The primary site of electrophilicity in the molecule is the carbonyl carbon of the ester group. The electron-withdrawing cyano group, situated on the α-carbon of the alkoxy portion, enhances the electrophilic character of this carbonyl carbon. By pulling electron density away from the ester oxygen, the cyano group makes the carbonyl carbon more susceptible to nucleophilic attack than it would be in a simple alkyl 2-methylpropanoate (B1197409).

The term "alpha-carbon" in this context refers to the carbon atom bonded to both the phenyl and cyano groups. This carbon is not inherently electrophilic. Instead, its reactivity is characterized by the acidity of the attached hydrogen atom. The strong electron-withdrawing nature of the adjacent cyano group, combined with the resonance-stabilizing effect of the phenyl ring, significantly increases the acidity of this α-hydrogen. Deprotonation by a suitable base generates a resonance-stabilized carbanion, which is a potent nucleophile.

Role in Nucleophilic Addition Reactions (e.g., with Grignard Reagents, Enolates)

The ester carbonyl of Cyano(phenyl)methyl 2-methylpropanoate is the primary target for strong nucleophiles. These reactions proceed via a nucleophilic acyl substitution mechanism, characterized by an initial addition step to form a tetrahedral intermediate, followed by an elimination step that expels the leaving group. vanderbilt.edumasterorganicchemistry.com

Reaction with Grignard Reagents: Grignard reagents (R-MgX) are powerful nucleophiles that react readily with esters. The reaction with this compound involves a two-stage process. leah4sci.com

Nucleophilic Acyl Substitution: The Grignard reagent first attacks the electrophilic ester carbonyl. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating the cyano(phenyl)methoxide anion as the leaving group. The product of this first step is a ketone.

Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester. A second equivalent of the Grignard reagent immediately attacks the ketone carbonyl, forming a new tetrahedral intermediate (an alkoxide).

Protonation: A final workup with a protic source (e.g., aqueous acid) protonates the alkoxide to yield a tertiary alcohol. leah4sci.com

Reaction with Enolates: Enolates, being carbon-based nucleophiles, can also participate in nucleophilic acyl substitution at the ester carbonyl. This reaction is analogous to a Claisen condensation. The enolate attacks the ester, forming a tetrahedral intermediate. Subsequent elimination of the cyano(phenyl)methoxide leaving group yields a β-dicarbonyl compound. The reaction is typically driven to completion by the deprotonation of the product, which is more acidic than the starting nucleophile.

NucleophileInitial Product (after substitution)Final Product (after 2nd addition/workup)
Grignard Reagent (R-MgX)Ketone (R-CO-CH(CH₃)₂)Tertiary Alcohol (R₂C(OH)CH(CH₃)₂)
Enolate (e.g., of acetone)β-Diketoneβ-Diketone

Ester Functional Group Transformation Mechanisms

The ester linkage is a key reactive site, susceptible to cleavage and substitution under various conditions. These transformations are fundamental in synthetic chemistry for modifying the carboxylate portion of the molecule.

Mechanistic Insights into Ester Cleavage and Substitution Reactions

Ester Cleavage (Hydrolysis): Ester hydrolysis is the cleavage of the ester bond by water, typically catalyzed by acid or base, to yield a carboxylic acid and an alcohol. vanderbilt.edu

Base-Catalyzed Hydrolysis (Saponification): This is an effectively irreversible process that proceeds via the BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. masterorganicchemistry.com The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the cyano(phenyl)methoxide anion. A final, rapid acid-base reaction between the carboxylic acid product and the alkoxide or hydroxide in the medium forms a carboxylate salt and the cyanohydrin, driving the equilibrium toward the products. masterorganicchemistry.com The resulting cyanohydrin may be unstable under basic conditions and can revert to benzaldehyde (B42025) and cyanide. chemistrysteps.com

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards attack by a weak nucleophile like water. libretexts.org A tetrahedral intermediate is formed, and after a series of proton transfers, the cyano(phenyl)methanol (a cyanohydrin) is eliminated. Deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst. libretexts.org

Ester Substitution (Transesterification): Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. masterorganicchemistry.com Like hydrolysis, it can be catalyzed by either acid or base.

Base-Catalyzed Transesterification: An alkoxide (RO⁻) acts as the nucleophile, attacking the ester carbonyl. The mechanism is analogous to saponification, with the cyano(phenyl)methoxide being displaced by the incoming alkoxide to form a new ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com All steps in the process are reversible.

Oxidation and Reduction Chemistry of Integrated Functional Groups

The presence of a reducible cyano group alongside the ester functionality allows for a range of oxidation-reduction reactions. The selectivity of these transformations is highly dependent on the choice of reagents and reaction conditions.

Transformation of the Cyano Group to Amine Functionality

The reduction of the cyano (nitrile) group to a primary amine (-CH₂NH₂) is a common and synthetically useful transformation. openochem.org However, the simultaneous presence of the ester group presents a challenge for chemoselectivity.

Reduction with Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent. quora.commasterorganicchemistry.com It will readily reduce both the cyano group and the ester group. libretexts.org The ester is reduced to two alcohol components, while the nitrile is converted to a primary amine. Therefore, treatment of this compound with LiAlH₄ would result in the cleavage of the ester bond and the reduction of both fragments, yielding a mixture of 2-methyl-1-propanol and 2-amino-1-phenylethanol.

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as Raney Nickel, Palladium, or Platinum. organicreactions.org While catalytic hydrogenation can reduce nitriles to amines, it can also reduce esters to alcohols, typically under more forcing conditions (high pressure and temperature). organicreactions.orgresearchgate.net Achieving selective reduction of the cyano group while preserving the ester linkage is challenging. The reaction often requires careful selection of the catalyst and optimization of conditions. For instance, Raney Nickel is often used for nitrile reduction, and its use in the presence of ammonia or an amine can sometimes improve yields and suppress the formation of secondary amines. researchgate.net

ReagentEffect on Cyano GroupEffect on Ester GroupOverall Products
LiAlH₄Reduction to -CH₂NH₂Reduction to alcohols2-amino-1-phenylethanol and 2-methyl-1-propanol
H₂ / Raney NiReduction to -CH₂NH₂Can be reduced to alcoholsMixture, selectivity is condition-dependent

Mechanistic Pathways of Catalyzed Reactions

Catalysis provides efficient and often selective pathways for the transformation of this compound. This includes metal-catalyzed reductions and enzyme-catalyzed hydrolytic reactions.

Catalytic Hydrogenation: As mentioned, the catalytic hydrogenation of the cyano group involves the addition of hydrogen across the triple bond. The mechanism on the surface of a heterogeneous catalyst like Raney Nickel involves the adsorption of both the nitrile and hydrogen gas onto the metal surface. This facilitates the stepwise addition of hydrogen atoms to the carbon and nitrogen atoms, proceeding through an imine intermediate, which is further reduced to the primary amine.

Enzyme-Catalyzed Reactions: Cyanohydrin esters are excellent substrates for enzyme-catalyzed kinetic resolutions. Lipases and esterases, in particular, can catalyze the enantioselective hydrolysis of the ester group. d-nb.info This is a powerful method for producing chiral cyanohydrins and chiral carboxylic acids.

The mechanism of lipase-catalyzed hydrolysis typically involves a catalytic triad (e.g., Ser-His-Asp) in the enzyme's active site.

Acylation: The serine hydroxyl group acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate collapses, releasing the alcohol portion (cyano(phenyl)methanol) and forming a covalent acyl-enzyme intermediate.

Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile, attacking the carbonyl of the acyl-enzyme intermediate. This forms another tetrahedral intermediate, which then breaks down to release the carboxylic acid (2-methylpropanoic acid) and regenerate the free enzyme. scispace.com

Because the enzyme is chiral, it will typically hydrolyze one enantiomer of the racemic ester much faster than the other, allowing for the separation of a highly enantioenriched alcohol and the unreacted ester. d-nb.info

Proposed Mechanisms for Palladium-Catalyzed Decarboxylative Processes

Palladium-catalyzed reactions often provide a powerful means to form carbon-carbon bonds under relatively mild conditions. For cyanohydrin esters like this compound, decarboxylative processes represent a key pathway to generate valuable synthetic intermediates. While direct mechanistic studies on this specific compound are not extensively documented, a plausible mechanism can be proposed based on well-established principles of palladium catalysis and studies on analogous α-cyano aliphatic carboxylate salts. researchgate.net

A general catalytic cycle for a palladium-catalyzed decarboxylative process, such as allylation or benzylation, is initiated by the oxidative addition of a palladium(0) complex to an allylic or benzylic electrophile. This step forms a palladium(II) intermediate. The carboxylate salt of the cyanohydrin ester then undergoes decarboxylation to generate a stabilized carbanion. This carbanion subsequently acts as a nucleophile, attacking the palladium(II) complex in a transmetalation-like step to form a new organopalladium(II) species. The final step involves reductive elimination from this species to furnish the desired product and regenerate the palladium(0) catalyst, thus completing the catalytic cycle. researchgate.net

An alternative pathway in some decarboxylative couplings involves a dual catalytic system, for instance, combining photoredox and palladium catalysis. In such systems, a photoactivated iridium catalyst can oxidize the carboxylate, leading to radical decarboxylation. The resulting radical can then engage with a palladium-π-allyl species, ultimately leading to the allylated product. nih.gov

Table 1: Key Intermediates in a Proposed Palladium-Catalyzed Decarboxylative Allylation

IntermediateDescriptionRole in Catalytic Cycle
Pd(0)Ln Active palladium(0) catalyst with ligands (L)Initiates the cycle via oxidative addition.
[Allyl-Pd(II)Ln]X π-Allylpalladium(II) complexFormed after oxidative addition of an allylic electrophile.
[R-Pd(II)Ln] Organopalladium(II) complexFormed after the nucleophilic attack of the carbanion on the Pd(II) center.
R-CN Carbanion Stabilized carbanionGenerated upon decarboxylation of the cyanohydrin ester salt; acts as the nucleophile.

It is important to note that the efficiency and outcome of these decarboxylative reactions are highly dependent on various factors, including the nature of the palladium catalyst, the ligands employed, the solvent, and the temperature.

Regioselectivity and Stereoselectivity in Organometallic Catalysis for Related Systems

The concepts of regioselectivity and stereoselectivity are paramount in organometallic catalysis, as they dictate the formation of specific isomers of a product. In reactions involving cyanohydrin esters and related compounds, the ability to control these aspects is crucial for their synthetic utility.

Regioselectivity:

In palladium-catalyzed allylic alkylations, the regioselectivity of the nucleophilic attack on the π-allylpalladium intermediate is a key consideration. The attack can occur at either the more substituted (internal) or less substituted (terminal) carbon of the allyl moiety. The outcome is influenced by a combination of steric and electronic factors of both the substrate and the nucleophile, as well as the ligand on the palladium catalyst. For instance, in the dearomative allylation of aromatic cyanohydrins, a competing benzylation reaction can occur. The use of specific ligands, such as meta-disubstituted triarylphosphines, has been shown to enhance the site-selectivity towards the desired dearomatized product. chemrxiv.org In some cases, nucleophilic addition to α,β-unsaturated cyano moieties can lead to 1,6-adducts instead of the expected 1,4-addition products, a selectivity attributed to steric repulsion. chemrxiv.org

Stereoselectivity:

The control of stereochemistry is a significant challenge and a major focus of research in organometallic catalysis. In the context of reactions involving chiral cyanohydrin esters, the goal is often to achieve high enantioselectivity or diastereoselectivity. Asymmetric catalysis, employing chiral ligands on the metal center, is a common strategy to induce stereocontrol.

For example, in the palladium-catalyzed asymmetric allylic alkylation, the chiral ligand environment around the palladium atom can differentiate between the two enantiotopic faces of the nucleophile or the two termini of the π-allyl complex, leading to the preferential formation of one enantiomer of the product. The enantiomeric excess of the product is a measure of the success of this asymmetric induction. While specific studies on the stereoselective reactions of this compound are limited, research on related systems, such as the dearomative allylation of aromatic cyanohydrins and the enantioselective oxidation of allylic esters, demonstrates the potential for high levels of stereocontrol. chemrxiv.orgnih.gov

Table 2: Factors Influencing Regio- and Stereoselectivity in Palladium-Catalyzed Allylations

FactorInfluence on RegioselectivityInfluence on Stereoselectivity
Ligand Steric bulk and electronic properties can direct the nucleophile to a specific position on the allyl group.Chiral ligands create a chiral environment around the metal, leading to enantioselective product formation.
Substrate The substitution pattern of the allylic substrate can favor attack at the less hindered position.The stereochemistry of the starting material can influence the stereochemical outcome in stereospecific reactions.
Nucleophile The size and nature of the nucleophile can impact its approach to the π-allyl complex.The nature of the nucleophile can affect the transition state geometry and thus the stereoselectivity.
Solvent The polarity of the solvent can influence the stability of intermediates and transition states.Solvent can interact with the catalyst or substrate, affecting the chiral induction.

Stereochemical Control and Enantioselective Synthesis

Chirality Considerations in Cyano(phenyl)methyl Systems

The central chirality of Cyano(phenyl)methyl 2-methylpropanoate (B1197409) arises from the stereogenic center at the α-carbon, which is bonded to four different groups: a phenyl group, a cyano group, a hydrogen atom, and the 2-methylpropanoate ester group. This arrangement results in the existence of two enantiomers, (R)- and (S)-Cyano(phenyl)methyl 2-methylpropanoate. The spatial orientation of these groups determines the molecule's interaction with other chiral entities, a crucial factor in many chemical and biological processes.

The parent cyanohydrin, mandelonitrile (B1675950), from which this ester is derived, is a well-known chiral molecule. The stereoselective synthesis of mandelonitrile and its derivatives has been extensively studied due to their importance as building blocks in organic synthesis. The stereochemical outcome of the synthesis of Cyano(phenyl)methyl 2-methylpropanoate is directly dependent on the stereochemistry of the initial cyanohydrin or the stereoselectivity of the esterification process itself.

Strategies for Diastereoselective and Enantioselective Formation of the Chiral Center

Achieving a high degree of stereochemical control in the synthesis of this compound can be approached through several strategic pathways. These methods focus on the enantioselective formation of the chiral cyanohydrin precursor, mandelonitrile, or the diastereoselective esterification of a racemic or enantiomerically enriched cyanohydrin.

Enzymatic Kinetic Resolution: One of the most effective methods for obtaining enantiomerically pure cyanohydrins is through enzymatic kinetic resolution. Lipases are commonly employed for the enantioselective acylation of racemic cyanohydrins. In this process, the enzyme selectively catalyzes the esterification of one enantiomer of the cyanohydrin, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the unreacted enantiomer. For instance, the lipase-mediated resolution of mandelonitrile can yield both (R)- and (S)-enantiomers with high enantiomeric excess (ee) .

Chiral Lewis Acid Catalysis: Chiral Lewis acids can be used to catalyze the asymmetric addition of a cyanide source to benzaldehyde (B42025), leading to the formation of enantiomerically enriched mandelonitrile researchgate.net. These catalysts create a chiral environment around the aldehyde, directing the nucleophilic attack of the cyanide ion to one face of the carbonyl group. Various metal-ligand complexes have been developed for this purpose, offering good to excellent enantioselectivity researchgate.netresearchgate.net.

The choice of cyanide source is also crucial. While hydrogen cyanide (HCN) can be used, its high toxicity and volatility are significant drawbacks. Trimethylsilyl cyanide (TMSCN) is a common alternative, often used in conjunction with chiral catalysts to achieve high enantioselectivity in the formation of cyanohydrin silyl ethers, which can then be deprotected and esterified researchgate.net.

Catalyst SystemAldehydeCyanide SourceEnantiomeric Excess (ee)Reference
Titanium(salen) ComplexBenzaldehydeKCN/Acetic Anhydride (B1165640)up to 92% researchgate.net
Manganese Schiff Base ComplexBenzaldehydeSodium Cyanideup to 99% researchgate.net
Chiral Bifunctional OrganocatalystVarious AldehydesTMSCNHigh researchgate.net

Dynamic Kinetic Resolution: This powerful strategy combines the kinetic resolution of a chiral cyanohydrin with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. This has been successfully applied in the synthesis of various chiral molecules derived from cyanohydrins researchgate.net.

Applications of Chiral Catalysis in Analogous Alpha-Cyano Ester Syntheses

The principles of chiral catalysis are widely applicable to the synthesis of a variety of α-cyano esters analogous to this compound. The insights gained from these related syntheses can be extrapolated to the target molecule.

Chiral metal complexes, particularly those involving titanium, vanadium, and manganese, have proven effective in catalyzing the asymmetric synthesis of cyanohydrin esters researchgate.net. These catalysts can activate the aldehyde and coordinate the cyanide source, creating a highly organized transition state that favors the formation of one enantiomer. For example, bimetallic titanium(salen) catalysts have been used for the asymmetric addition of potassium cyanide and acetic anhydride to aldehydes, yielding enantiomerically enriched cyanohydrin acetates researchgate.net.

Organocatalysis has also emerged as a powerful tool in this field. Chiral bifunctional organocatalysts, which can act as both a Lewis base and a Brønsted acid, can effectively promote the enantioselective addition of cyanide to aldehydes researchgate.net. These catalysts offer the advantages of being metal-free, less sensitive to air and moisture, and often providing high levels of stereocontrol.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique that provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei. For Cyano(phenyl)methyl 2-methylpropanoate (B1197409), both ¹H and ¹³C NMR are indispensable for a complete structural assignment.

¹H NMR spectroscopy provides data on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The spectrum of Cyano(phenyl)methyl 2-methylpropanoate is expected to show four distinct signals corresponding to the different types of protons in the molecule.

The methine proton attached to the stereocenter, bonded to the phenyl ring, the cyano group, and the ester oxygen, is significantly deshielded and would appear as a singlet in the downfield region of the spectrum. The five protons of the phenyl group typically appear as a complex multiplet in the aromatic region. compoundchem.com The 2-methylpropanoate moiety gives rise to two signals: a septet for the single methine proton, deshielded by the adjacent carbonyl group, and a doublet for the six equivalent protons of the two methyl groups. chemistrysteps.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Assigned Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl (Ar-H ) 7.3 - 7.5 Multiplet 5H
Methine (-CH (Ph)CN) 6.2 - 6.4 Singlet 1H
Methine (-CH (CH₃)₂) 2.5 - 2.7 Septet 1H
Methyl (-CH(CH₃ )₂) 1.2 - 1.4 Doublet 6H

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total carbon count and the identification of functional groups based on characteristic chemical shifts. bhu.ac.in

The spectrum for this compound is expected to display eight distinct signals. The carbonyl carbon of the ester group appears furthest downfield. libretexts.org The nitrile carbon has a characteristic chemical shift in the 115-120 ppm range. The carbons of the phenyl ring will produce several signals in the aromatic region (125-150 ppm). libretexts.org The methine carbon bonded to the oxygen, phenyl, and cyano groups is found in the 60-70 ppm range, while the carbons of the 2-methylpropanoate alkyl chain appear in the upfield region. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Assigned Carbon Predicted Chemical Shift (δ, ppm)
Ester Carbonyl (C =O) 175 - 177
Aromatic (C -CH(Ph)CN) 134 - 136
Aromatic (C H) 128 - 130
Nitrile (C ≡N) 116 - 118
Methine (-C H(Ph)CN) 65 - 68
Methine (-C H(CH₃)₂) 34 - 36
Methyl (-CH(C H₃)₂) 18 - 20

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound will be dominated by two key absorptions. A very strong and sharp peak between 1750-1735 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the aliphatic ester group. libretexts.orgorgchemboulder.com A second, less intense but sharp, absorption is expected in the 2260-2220 cm⁻¹ region, which is diagnostic for the C≡N (nitrile) functional group. pressbooks.pubudel.edu Additional important bands include strong C-O stretches from the ester linkage and various C-H and C=C stretches from the aliphatic and aromatic parts of the molecule. spectroscopyonline.com

Table 3: Diagnostic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch Aromatic 3100 - 3000 Medium
C-H Stretch Aliphatic 3000 - 2850 Medium
C≡N Stretch Nitrile 2260 - 2220 Medium, Sharp
C=O Stretch Ester 1750 - 1735 Strong, Sharp
C=C Stretch Aromatic 1600 - 1450 Medium
C-O Stretch Ester 1300 - 1100 Strong

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through the analysis of fragmentation patterns, valuable structural information. The molecular formula for this compound is C₁₂H₁₃NO₂, corresponding to a molecular weight of approximately 203.1 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 203. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses. A major fragmentation pathway would involve the cleavage of the ester bond to lose the isobutyrate radical, resulting in a stable cyano(phenyl)methyl cation at m/z 116. Other significant fragments would include the isobutyryl cation at m/z 71 and the isopropyl cation at m/z 43. libretexts.org

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for analyzing the purity of a sample and identifying its components. nih.gov

In a GC-MS analysis of this compound, the sample is first vaporized and passed through a capillary column (e.g., a 5% phenyl methyl siloxane column). The compound is separated from any impurities or starting materials based on its boiling point and interactions with the stationary phase. nih.gov As the pure compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, serves as a chemical fingerprint to confirm the identity and purity of the compound.

Raman Spectroscopy Applications for Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It detects molecular vibrations through the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

For this compound, the nitrile (C≡N) stretch is expected to produce a strong and sharp signal in the Raman spectrum, typically in the 2240-2220 cm⁻¹ region. nih.gov The symmetric "breathing" modes of the phenyl ring, which are often weak in the IR spectrum, are typically strong in the Raman spectrum. The C=O stretch is also observable, although generally weaker than in the IR spectrum. This technique provides confirmatory data for the functional groups identified by IR and offers additional structural insights.

Chromatographic Techniques for Separation and Analysis (e.g., HPLC, UPLC, GC)

Chromatographic techniques are indispensable tools for the separation, purification, and analysis of this compound and related cyanohydrin esters. These methods leverage differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are particularly significant in this context, offering high resolution and sensitivity for both qualitative and quantitative assessments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of cyanohydrin esters, which are often non-volatile and thermally labile, making them ideal candidates for liquid chromatography. The technique is frequently employed to monitor reaction progress during synthesis, assess the purity of the final product, and separate enantiomers.

Research Findings: In synthetic applications, HPLC is used to track the conversion of reactants to products. For instance, in the enantiomeric enrichment of cyanohydrins, reaction progress can be monitored by HPLC to determine the point of 50% conversion google.com. For purity assessment and analysis, reverse-phase HPLC is common. A method for a structurally related compound, ethyl 2-cyano-3-phenyl-2-propenoate, utilizes a C18-type column (Newcrom R1) with a mobile phase consisting of acetonitrile and water with a phosphoric acid modifier, demonstrating a robust method for separating such compounds sielc.com.

Chiral HPLC is crucial for the separation of enantiomers, which is vital for compounds with stereogenic centers like this compound. The enantiomeric excess (ee) of chiral products is determined using chiral stationary phases. For example, the ee values of various cyano-substituted esters have been successfully determined by HPLC analysis on chiral stationary phases like Lux 5u Cellulose-3, using a mobile phase of isopropanol and hexane rsc.org.

Below is a table summarizing typical HPLC conditions for the analysis of related cyano-containing esters.

ParameterCondition 1Condition 2
Analyte Ethyl 2-cyano-3-phenyl-2-propenoate sielc.comMethyl 3-cyano-2-phenylpropanoate (chiral) rsc.org
Instrument Agilent 1260 series or equivalentAgilent 1260 series or equivalent
Column Newcrom R1 (C18), 5 µm, 4.6x150 mmLux 5u Cellulose-3, 250x4.60 mm
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acidIsopropanol (IPA) and hexane (20:80)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV-Vis DetectorUV-Vis Detector (225 nm)
Application Purity analysis, quantitative measurementEnantiomeric excess (ee) determination

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically <2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. While specific UPLC methods for this compound are not extensively detailed in readily available literature, the principles are directly transferable from HPLC. Methods developed in HPLC can be scaled down for UPLC systems to achieve faster separations, a critical advantage in high-throughput screening and reaction monitoring sielc.com.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For cyanohydrin esters, GC analysis often requires derivatization to increase volatility and thermal stability, although direct analysis is sometimes possible. GC is particularly effective for the separation of diastereomers.

Research Findings: The resolution of racemic cyanohydrins can be achieved by converting them into diastereoisomeric esters, which are then separated by capillary gas chromatography google.comoup.com. For example, diastereoisomeric acetyl-lactates of several racemic cyanohydrins have been successfully separated using capillary columns like BDS or SE-30 oup.com. This approach allows for the determination of the separation factor of the diastereoisomers and can be used to assess optical purity oup.com.

GC coupled with Mass Spectrometry (GC-MS) is a definitive method for structural elucidation. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass fragmentation patterns, allowing for the unambiguous identification of compounds like cyanohydrin esters jmchemsci.com.

The following table presents typical parameters for the GC analysis of related cyanohydrin derivatives.

ParameterCondition 1
Analyte Diastereoisomeric acetyl-lactates of cyanohydrins oup.com
Instrument Perkin-Elmer Model F-11 or equivalent
Column Capillary column (e.g., BDS or SE-30)
Detector Flame Ionization Detector (FID)
Application Separation of diastereoisomers, determination of optical purity

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to explore the potential energy surfaces of chemical reactions. For Cyano(phenyl)methyl 2-methylpropanoate (B1197409), DFT studies can map out the energetic profiles of its various potential transformations.

Researchers utilize DFT to model reaction mechanisms step-by-step. For instance, in a potential nucleophilic substitution at the carbon atom bearing the cyano and phenyl groups, DFT calculations can determine whether the reaction proceeds through a concerted (one-step) or a stepwise (multi-step) pathway. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction coordinate diagram can be constructed.

A key application of DFT is the localization of transition state (TS) structures, which represent the highest energy point along a reaction pathway. The geometry and energy of the TS are critical for determining the reaction's activation energy and, consequently, its rate. For example, in a hypothetical cycloaddition reaction involving Cyano(phenyl)methyl 2-methylpropanoate, DFT could be employed to compare different possible approaches of the reactants and identify the transition state leading to the experimentally observed product pku.edu.cnresearchgate.net. The calculated vibrational frequencies of the TS are also analyzed; a single imaginary frequency confirms that the structure is a true transition state connecting two energy minima. Such studies provide a molecular-level picture of how chemical bonds rearrange during a reaction.

Molecular Electron Density Theory (MEDT) for Understanding Bond Formation and Cleavage

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs chemical reactions nih.goveuropa.eu. This theory provides a powerful lens through which to analyze bond formation and cleavage in reactions involving this compound.

MEDT studies focus on the analysis of the electron density distribution throughout a reaction. A central concept in MEDT is the Global Electron Density Transfer (GEDT), which quantifies the net flow of electrons from the nucleophilic species to the electrophilic one at the transition state luisrdomingo.commdpi.com. For a reaction involving this compound, calculating the GEDT would classify the reaction's polarity. A significant GEDT value would indicate a polar mechanism, driven by the favorable interaction between an electron-rich and an electron-poor species.

Furthermore, MEDT employs topological analysis of the Electron Localization Function (ELF), which reveals the specific points along the reaction coordinate where bond formation and cleavage occur. For example, in a reaction where a new C-C bond is formed, ELF analysis can pinpoint the C-C distance at which the new bond begins to form, often characterized by the coupling of two pseudoradical centers encyclopedia.pub. This detailed analysis provides a clear, visual sequence of electronic events, offering a more intuitive understanding of the reaction mechanism than traditional orbital-based models nih.goveuropa.eu.

Computational Prediction of Electronic Properties and Reactivity Descriptors

Computational methods, particularly DFT, are highly effective for predicting the electronic properties and inherent reactivity of molecules like this compound. These predictions are based on conceptual DFT, which defines a set of reactivity descriptors that quantify a molecule's response to chemical perturbations mdpi.com.

Key global reactivity descriptors include:

Electronic Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the molecule's ability to accept electrons. A higher ω value suggests a stronger electrophile.

Global Nucleophilicity Index (N): Measures the molecule's ability to donate electrons.

The presence of the electron-withdrawing cyano and ester groups suggests that this compound would possess a significant electrophilic character nih.gov. Computational calculations can provide precise values for these descriptors, allowing for a quantitative comparison of its reactivity with other compounds. Local reactivity descriptors, such as Parr functions, can also be calculated to identify the most electrophilic and nucleophilic sites within the molecule, predicting where a nucleophile or electrophile is most likely to attack mdpi.com.

DescriptorDefinitionPredicted Significance for this compound
Electronic Chemical Potential (μ)Tendency of electrons to escapeExpected to be low (more negative), indicating a good electron acceptor.
Chemical Hardness (η)Resistance to change in electron distributionModerate value, indicating some polarizability.
Global Electrophilicity Index (ω)Electron-accepting capabilityExpected to be high, classifying it as a strong electrophile.
Global Nucleophilicity Index (N)Electron-donating capabilityExpected to be low, indicating poor nucleophilic character.

Modeling of Steric and Electronic Effects of Substituents on Molecular Conformation and Reactivity

Electronic Effects: The cyano and ester functionalities are potent electron-withdrawing groups. This electronic pull renders the adjacent α-carbon (the one bonded to the phenyl group) highly electrophilic and susceptible to nucleophilic attack . Computational models can quantify this effect by calculating the partial atomic charges on each atom, revealing a significant positive charge on the α-carbon.

Steric Effects: The bulky phenyl and isobutyrate groups impose steric hindrance, which can influence the molecule's conformation and the accessibility of its reactive sites. By performing a conformational analysis (a search for the lowest energy geometries), computational methods can predict the most stable arrangement of these groups in space. This information is crucial for understanding how the molecule might interact with other reactants. For example, the steric bulk might favor the approach of a reactant from a specific direction, leading to stereoselectivity in a reaction.

Theoretical studies can also model hypothetical analogues of the molecule by computationally replacing substituents (e.g., swapping the phenyl group for a smaller methyl group or a more electron-withdrawing nitro-substituted phenyl group) and recalculating the geometric and electronic properties. This in silico approach provides valuable insights into structure-activity relationships, clarifying the distinct roles of steric and electronic factors in controlling the molecule's conformation and reactivity nih.gov.

Advanced Applications in Organic Synthesis and Materials Science

Cyano(phenyl)methyl 2-methylpropanoate (B1197409) as a Versatile Intermediate in Complex Molecule Synthesis

The class of compounds to which Cyano(phenyl)methyl 2-methylpropanoate belongs, α-substituted cyanoesters, are highly valued in advanced synthetic methodologies. The strategic placement of the cyano and ester groups activates the α-carbon, rendering it susceptible to a variety of chemical transformations. This inherent reactivity makes the compound a versatile precursor for a wide range of molecular scaffolds.

The cyano group itself is a key functional handle, capable of undergoing transformations such as hydrolysis to form carboxylic acids or reduction to produce primary amines. The ester functionality allows for standard reactions like hydrolysis and transesterification. This dual reactivity enables chemists to use this compound as a linchpin in multi-step syntheses, building molecular complexity in a controlled and predictable manner. Compounds with similar structures are frequently used as intermediates in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. cymitquimica.comontosight.ai The convertibility of the cyano group into other functionalities makes such molecules valuable starting materials in diverse synthetic pathways. ontosight.ai

Utility as a Building Block for Functional Materials, Including Polymers

Beyond its application in discrete molecule synthesis, this compound and related α-substituted cyanoesters serve as valuable precursors in materials science. These compounds can be utilized in the synthesis of polymers and other advanced materials where specific properties are desired. ontosight.ai

The ester component of the molecule can participate in polycondensation reactions, leading to the formation of polyesters. Simultaneously, the presence of the phenyl and cyano groups can be leveraged to impart specific thermal or photophysical characteristics to the resulting polymer. By incorporating this structure into a polymer backbone or as a pendant group, material characteristics can be precisely tuned. The general utility of cyano-containing esters in the production of polymers highlights the potential of this specific molecule in creating new functional materials. ontosight.ai

Role in the Development of Novel Chemical Methodologies and Reagents

The unique electronic and steric environment of this compound makes it a subject of interest for the development of new synthetic methods. The chemistry of α-substituted cyanoesters has evolved significantly, moving from classical methods requiring strong bases to more sophisticated and versatile reactions.

A major advancement in this area is the development of palladium-catalyzed α-arylation and decarboxylative coupling reactions. These modern techniques provide more practical and broadly applicable routes to α-aryl nitriles and esters, avoiding harsh reaction conditions that could compromise sensitive functional groups. Furthermore, the structure of α-substituted cyanoesters is pivotal for constructing sterically hindered quaternary carbon centers, which are common features in many biologically active molecules. The development of organocatalytic, metal-free reactions to generate a variety of α-substituted products from active methylene (B1212753) compounds like cyanoesters represents a powerful tool in modern organic chemistry.

Synthetic Applications in the Preparation of Agrochemical Precursors

The cyano(phenyl)methyl structural motif is a key component in a range of commercially important agrochemicals, particularly insecticides. Compounds featuring this core structure are used as versatile intermediates in the synthesis of these products. cymitquimica.comontosight.ai For instance, the pyrethroid class of insecticides often incorporates a cyano group on the benzylic carbon of an alcohol moiety that is esterified with a cyclopropanecarboxylic acid.

This structural feature is critical for the insecticidal activity of the final product. The inherent reactivity of the cyano and ester groups in precursors like this compound allows for their strategic incorporation into larger, more complex agrochemical molecules. ontosight.ai Research into compounds with similar structures has specifically highlighted their potential for developing new herbicidal and insecticidal agents. ontosight.ai

Contribution to Medicinal Chemistry as a Synthetic Scaffold for Active Pharmaceutical Ingredients (APIs)

In the field of medicinal chemistry, the structural framework of this compound is a valuable scaffold for the design and synthesis of new therapeutic agents. The individual components of the molecule contribute to its utility as a synthetic building block for active pharmaceutical ingredients (APIs). ontosight.aiontosight.ai

The cyano group is a particularly important functional group in drug design. It can act as a bioisostere for other groups, participate in hydrogen bonding, and modulate the electronic properties of a molecule to enhance binding to biological targets. The phenyl ring provides a rigid core that can be functionalized to explore structure-activity relationships, while the ester group can influence the pharmacokinetic properties of a potential drug. The versatility of this scaffold is demonstrated by the broad use of related cyano- and ester-containing compounds as intermediates in the synthesis of a wide array of pharmaceuticals. cymitquimica.comontosight.aiontosight.ai

Research Findings Summary

Application AreaCompound Class / AnalogueKey Methodologies / ReactionsSignificance / OutcomeReference
Complex Molecule Synthesisα-Substituted CyanoestersHydrolysis, Reduction, Transesterification, AlkylationProvides versatile intermediates with multiple reactive sites for building molecular complexity.
Materials ScienceMethyl 2-cyano-2-phenylbutanoatePolycondensationActs as a precursor for polymers (e.g., polyesters), with phenyl and cyano groups imparting specific thermal/photophysical properties.
Novel Methodologiesα-Aryl Nitriles and EstersPalladium-catalyzed α-arylation, Decarboxylative couplingEnables synthesis under milder conditions, expanding the scope of accessible α-arylated cyanoesters.
AgrochemicalsCyano(phenyl)methyl-containing structuresEsterificationForms the core of synthetic pyrethroid insecticides and serves as an intermediate for other agrochemicals. cymitquimica.comontosight.ai
Medicinal ChemistryCyano- and Ester-containing compoundsScaffold functionalizationServes as a foundational structure for synthesizing APIs, with the cyano group acting as a key pharmacophore. ontosight.aiontosight.ai

Q & A

Q. What are the optimal synthetic routes for Cyano(phenyl)methyl 2-methylpropanoate, and how can its purity and structural integrity be validated?

  • Methodological Answer : Synthesis typically involves esterification of cyano(phenyl)methanol with 2-methylpropanoic acid under acidic catalysis. Reaction optimization might include temperature gradients (e.g., 60–100°C) and solvent selection (e.g., toluene vs. THF) to maximize yield.
  • Purity Validation : Use HPLC with UV detection (λ = 220–260 nm) to assess impurities (<0.5% threshold).
  • Structural Confirmation : Employ 1^1H/13^13C NMR for functional group analysis (e.g., ester carbonyl at ~170 ppm, cyano group at ~110 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. What experimental protocols are recommended for studying the hydrolytic stability of this compound in aqueous environments?

  • Methodological Answer : Design a factorial experiment (2k^k design) varying pH (3–9), temperature (25–60°C), and ionic strength. Monitor degradation via:
  • Kinetic Analysis : Periodic sampling followed by HPLC quantification.
  • Degradation Product Identification : LC-MS/MS to detect hydrolysis byproducts (e.g., cyano(phenyl)methanol and 2-methylpropanoic acid).
    Statistical tools like ANOVA can identify dominant degradation factors .

Q. How can spectroscopic techniques differentiate this compound from structurally similar esters?

  • Methodological Answer : Combine FT-IR (cyano stretch at ~2240 cm1^{-1}), 1^1H NMR (distinct splitting patterns for the phenyl and methylpropanoate groups), and X-ray crystallography (if crystalline) to resolve structural ambiguities. Computational methods (e.g., DFT calculations) can predict spectral profiles for comparison .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use quantum mechanical calculations (e.g., Gaussian 16 with B3LYP/6-311+G(d,p) basis set) to model transition states and activation energies. Molecular dynamics simulations (e.g., AMBER) can explore solvent effects (polar vs. nonpolar) on reaction pathways. Validate predictions with experimental kinetic data .

Q. How can contradictory data on the compound’s thermal stability be resolved?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design a multi-lab reproducibility study. Variables to standardize:
  • Thermogravimetric Analysis (TGA) : Heating rate (e.g., 10°C/min vs. 5°C/min).
  • Atmosphere Control : Nitrogen vs. air to assess oxidative degradation.
    Meta-analysis of results using Bayesian statistics can reconcile discrepancies .

Q. What experimental and theoretical approaches elucidate the compound’s role as a chiral synthon in asymmetric catalysis?

  • Methodological Answer :
  • Stereochemical Analysis : Chiral HPLC or polarimetry to determine enantiomeric excess (ee).
  • Mechanistic Probes : Isotopic labeling (e.g., 13^{13}C at the cyano group) to track bond cleavage/reformation.
  • Theoretical Modeling : Density Functional Theory (DFT) to map steric and electronic influences on enantioselectivity .

Q. How can hybrid experimental-computational workflows optimize the compound’s use in polymer synthesis?

  • Methodological Answer : Combine reaction calorimetry (to monitor exothermicity during polymerization) with Monte Carlo simulations predicting chain-length distributions. Validate via GPC (gel permeation chromatography) for molecular weight analysis and DSC (differential scanning calorimetry) for thermal properties .

Notes on Methodological Rigor

  • Theoretical Alignment : Ground experimental designs in reaction mechanism theory (e.g., Curtin-Hammett principle for kinetic control) to avoid ad hoc interpretations .
  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) and blockchain-based audit trails to ensure reproducibility and compliance with FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.